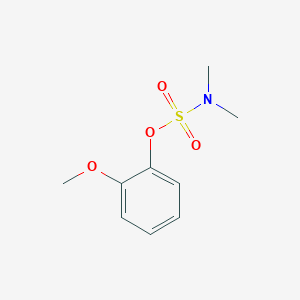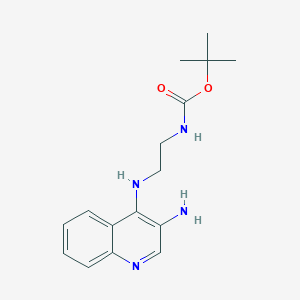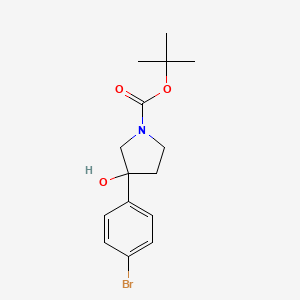
(2-methoxyphenyl) N,N-dimethylsulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methoxyphenyl) N,N-dimethylsulfamate is an organic compound that belongs to the class of sulfamic acid esters. This compound is characterized by the presence of a dimethylsulfamoyl group attached to a 2-methoxyphenyl ester. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyphenyl) N,N-dimethylsulfamate typically involves the reaction of dimethylsulfamoyl chloride with 2-methoxyphenol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
Dimethylsulfamoyl chloride+2-methoxyphenol→Dimethylsulfamic acid 2-methoxyphenyl ester+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(2-methoxyphenyl) N,N-dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl esters.
Wissenschaftliche Forschungsanwendungen
(2-methoxyphenyl) N,N-dimethylsulfamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrial compounds.
Wirkmechanismus
The mechanism of action of (2-methoxyphenyl) N,N-dimethylsulfamate involves its interaction with molecular targets through its sulfamoyl and ester functional groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethylsulfamic acid phenyl ester
- Dimethylsulfamic acid 4-methoxyphenyl ester
- Dimethylsulfamic acid 3-methoxyphenyl ester
Uniqueness
(2-methoxyphenyl) N,N-dimethylsulfamate is unique due to the position of the methoxy group on the phenyl ring, which influences its reactivity and interactions with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its isomers.
Eigenschaften
Molekularformel |
C9H13NO4S |
|---|---|
Molekulargewicht |
231.27 g/mol |
IUPAC-Name |
(2-methoxyphenyl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C9H13NO4S/c1-10(2)15(11,12)14-9-7-5-4-6-8(9)13-3/h4-7H,1-3H3 |
InChI-Schlüssel |
DJVWDJPAALBNLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)OC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Aminoethyl)thiomethyl]pyrimidine](/img/structure/B8458366.png)


![3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid](/img/structure/B8458385.png)



![1-Butanone, 1-[4-(1-bromo-1-methylethyl)phenyl]-4-chloro-](/img/structure/B8458410.png)
![6-(4-Fluorophenyl)-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidine](/img/structure/B8458419.png)
![Ethyl 5-fluoro-1-[2-(pyridin-3-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B8458430.png)
![3-[3-(Diethylamino)phenyl]-6-(dimethylamino)-2-benzofuran-1(3H)-one](/img/structure/B8458433.png)
